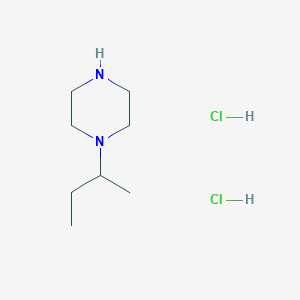

1-sec-Butyl-piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Paper discusses the synthesis of compounds related to the metabolites of a cerebral vasodilator, which includes piperazine derivatives. Although the specific compound 1-sec-Butyl-piperazine dihydrochloride is not synthesized in this study, the methods used to synthesize the related compounds could potentially be applied to its synthesis. The metabolites were synthesized to confirm their proposed structures, which suggests that similar synthetic strategies could be used to synthesize and confirm the structure of 1-sec-Butyl-piperazine dihydrochloride.

Molecular Structure Analysis

In paper , the molecular structure of a different piperazine derivative, 1,4-bis-(cyclopropylmethyl) piperazine dihydrochloride, was determined using single-crystal X-ray diffraction analysis. The detailed analysis of bond distances and angles, as well as the confirmation of the "chair" conformation of the piperazinium ion, provides a precedent for the type of structural analysis that could be performed on 1-sec-Butyl-piperazine dihydrochloride. Although the exact structure of 1-sec-Butyl-piperazine dihydrochloride is not provided, the methodologies and findings from this paper could guide the structural elucidation of similar compounds.

Chemical Reactions Analysis

Neither paper nor provides specific information on the chemical reactions of 1-sec-Butyl-piperazine dihydrochloride. However, the synthesis and structural determination of related piperazine compounds suggest that these compounds can participate in various chemical reactions typical for organic compounds with similar functional groups. The reactivity of piperazine derivatives often involves their nitrogen atoms, which can act as nucleophiles in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-sec-Butyl-piperazine dihydrochloride are not directly discussed in the provided papers. However, the crystal structure analysis in paper of a related compound provides information on the crystal packing, which is influenced by electrostatic attractions and hydrogen bonding. These interactions are important for understanding the physical properties such as solubility and melting point. The chemical properties of piperazine derivatives are often related to their basicity, due to the presence of nitrogen atoms, and their ability to form salts with acids, such as the dihydrochloride form mentioned in the compound of interest.

Aplicaciones Científicas De Investigación

Cancer Research

1-sec-Butyl-piperazine dihydrochloride derivatives have been studied for their potential in cancer treatment. For example, 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007). Also, N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, including one with a sec-butyl group, showed promising anticancer activity against human cancer cell lines (Sunagar et al., 2016).

Pharmaceutical Development

This compound has been studied in the context of pharmaceutical development. Piperazine derivatives are involved in the design and synthesis of various pharmacologically active agents. For instance, imidazoline derivatives containing piperazine structures have been identified as antidiabetic compounds (Le Bihan et al., 1999).

Neuropharmacology

Substituted piperazine compounds are explored for their neuropharmacological properties. Compounds like 1-[2-(diphenylmethoxy)ethyl] piperazines have shown affinity to dopamine receptors, indicating their potential in treating neurological disorders (Van der Zee & Hespe, 1985).

Antimicrobial Activity

Piperazine derivatives are also investigated for antimicrobial properties. For example, 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids showed potent inhibitory activity against Mycobacterium tuberculosis (Jallapally et al., 2014).

Therapeutic Tools

Piperazine derivatives are used therapeutically as antipsychotic, antidepressant, and anxiolytic drugs. They are particularly noted for their activation of the monoamine pathway (Brito et al., 2018).

Mecanismo De Acción

Target of Action

1-sec-Butyl-piperazine dihydrochloride is a derivative of piperazine . Piperazine compounds, including 1-sec-Butyl-piperazine dihydrochloride, primarily target the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thereby regulating the excitability of neurons .

Mode of Action

1-sec-Butyl-piperazine dihydrochloride, like other piperazine compounds, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in the flaccid paralysis of the organism .

Biochemical Pathways

GABAergic signaling pathway . This pathway plays a key role in various physiological processes, including the regulation of sleep, mood, and pain perception .

Pharmacokinetics

Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The primary result of 1-sec-Butyl-piperazine dihydrochloride’s action is the paralysis of the organism . By binding to GABA receptors and causing hyperpolarization of nerve endings, it induces flaccid paralysis, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

Direcciones Futuras

Piperazines, including 1-sec-Butyl-piperazine dihydrochloride, are the third most common nitrogen heterocycle in drug discovery and are key components of several blockbuster drugs . Despite their wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could lead to more diverse and effective piperazine-based drugs in the future .

Propiedades

IUPAC Name |

1-butan-2-ylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-8(2)10-6-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQUEMODCDKZGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-sec-Butyl-piperazine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)